

Spectroscopic Analysis of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **(2,6-Dibromopyridin-3-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published spectroscopic data for **(2,6-Dibromopyridin-3-yl)methanol**, this guide utilizes data from the closely related analogue, (6-Bromopyridin-2-yl)methanol, to provide an illustrative analysis. All presented data for the analogue is sourced from publicly available databases and is intended to serve as a reference point for researchers working with similar structures.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the analogue (6-Bromopyridin-2-yl)methanol. These values provide an expected range for the spectroscopic characteristics of **(2,6-Dibromopyridin-3-yl)methanol**, though direct analysis of the target compound is recommended for precise characterization.

Table 1: ¹H NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	t	1H	H-4
7.45	d	1H	H-3
7.35	d	1H	H-5
4.70	s	2H	-CH ₂ OH
5.50	br s	1H	-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

Chemical Shift (δ) ppm	Assignment
162.0	C-2
142.0	C-6
139.0	C-4
121.0	C-3
119.0	C-5
64.0	-CH ₂ OH

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

Frequency (cm-1)	Intensity	Assignment
3300-3400	Broad	O-H stretch (alcohol)
3000-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aliphatic)
1580, 1460	Strong	C=C stretch (pyridine ring)
1050	Strong	C-O stretch (primary alcohol)
600-800	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data for (6-Bromopyridin-2-yl)methanol^[1]

m/z	Relative Intensity (%)	Assignment
187/189	100/98	[M] ⁺ (Molecular ion peak with bromine isotopes)
108	80	[M - Br] ⁺
79	60	[C ₅ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **(2,6-Dibromopyridin-3-yl)methanol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (2-5 mg) of solid **(2,6-Dibromopyridin-3-yl)methanol** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the sample solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

- If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the absorption is too strong, clean the plate and prepare a more dilute solution.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **(2,6-Dibromopyridin-3-yl)methanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Ensure the sample is fully dissolved before introduction into the mass spectrometer.

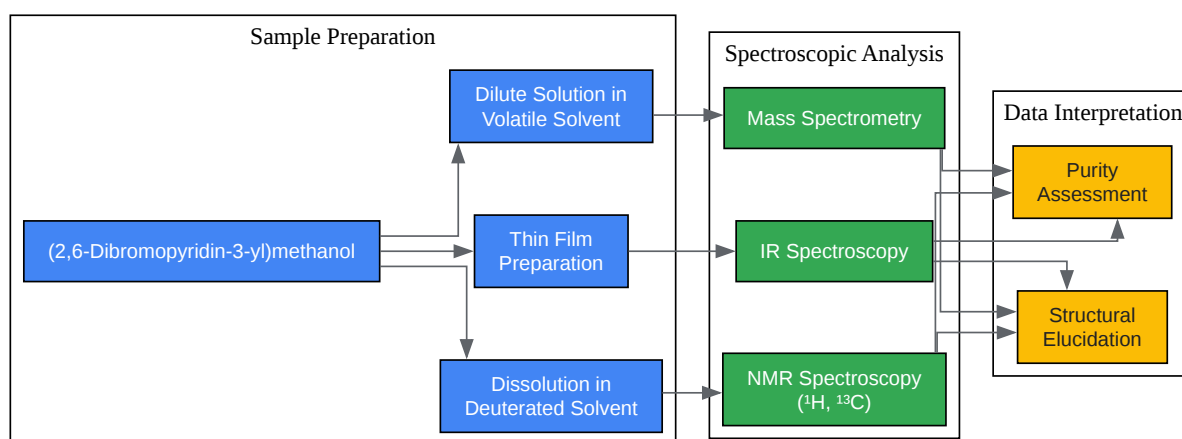
Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
- Procedure:
 - The sample is introduced into the ion source, where it is vaporized.
 - In the gas phase, the molecules are bombarded with a high-energy electron beam (typically 70 eV).

- This causes ionization and fragmentation of the molecule.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

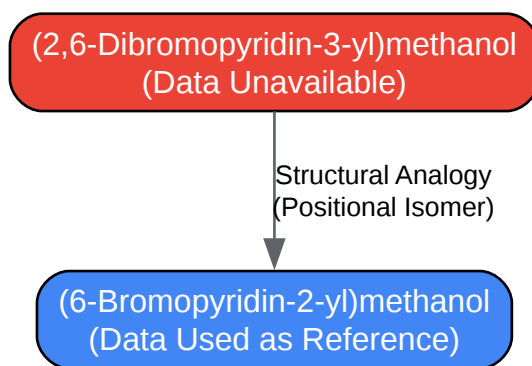
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the structural relationship of the target compound and its analogue.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.



[Click to download full resolution via product page](#)

Caption: Structural relationship between the target compound and the reference analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Bromopyridin-2-yl)methanol | C₆H₆BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151005#spectroscopic-analysis-of-2-6-dibromopyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com